Fmoc-5,6-Difluoro-DL-tryptophan

Description

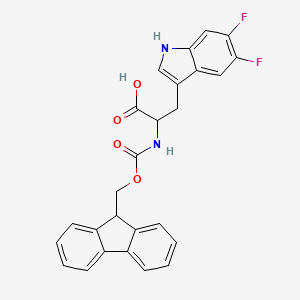

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H20F2N2O4 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

3-(5,6-difluoro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H20F2N2O4/c27-21-10-19-14(12-29-23(19)11-22(21)28)9-24(25(31)32)30-26(33)34-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,10-12,20,24,29H,9,13H2,(H,30,33)(H,31,32) |

InChI Key |

IIHGKCCBJHRUBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |

Origin of Product |

United States |

Site Specific Incorporation of Fmoc 5,6 Difluoro Dl Tryptophan into Peptides and Proteins

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The incorporation of unnatural amino acids like Fmoc-5,6-Difluoro-DL-tryptophan into a growing peptide chain using SPPS requires careful optimization of the synthetic strategy. The most common approach is the Fmoc/tBu strategy, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups. nih.govyoutube.com

The efficiency of peptide bond formation is critical for the success of SPPS. The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the carboxyl group, potentially requiring more robust coupling conditions.

Coupling Reagents: A variety of activating reagents can be used to facilitate the coupling of this compound. These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HATU, HBTU, and COMU. For sterically hindered or electron-deficient amino acids, third-generation uronium reagents like COMU have shown excellent performance, often leading to higher coupling yields and reduced racemization. luxembourg-bio.com A novel electron-deficient aromatic-based coupling reagent, tetrafluorophthalonitrile (B154472) (TFPN), has been reported to facilitate peptide bond formation in high yield without racemization, even for sterically hindered amino acids. rsc.org

Minimization of Racemization: Racemization at the α-carbon is a significant side reaction during peptide synthesis, particularly for sensitive amino acids. nih.gov While tryptophan itself is not as prone to racemization as residues like histidine or cysteine, the conditions used for coupling can influence its chiral integrity. nih.gov The choice of base is crucial; sterically hindered non-nucleophilic bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) are often preferred over less hindered bases. luxembourg-bio.com The use of coupling reagents with additives that suppress racemization, such as ethyl cyano(hydroxyimino)acetate (Oxyma), is also a standard practice. nih.gov

Below is a table summarizing coupling strategies for minimizing racemization of sensitive amino acids, which can be applied to the incorporation of this compound.

| Coupling Reagent | Additive | Base | Key Feature |

| COMU | - | TMP, DMP | Reduces racemization for sterically hindered residues like phenylglycine. luxembourg-bio.com |

| DEPBT | - | TMP, DMP | Provides epimerization-free synthesis for sensitive residues. luxembourg-bio.com |

| HATU | Oxyma | DIPEA, TMP | Standard and effective combination for most amino acids. luxembourg-bio.comnih.gov |

| TFPN | - | - | Reported as a racemization-free coupling reagent for hindered amino acids. rsc.org |

This table is generated based on findings for other racemization-prone amino acids and represents best-practice recommendations applicable to this compound.

The principle of orthogonality in peptide synthesis is crucial for the selective removal of protecting groups without affecting others. nih.gov In the context of Fmoc-SPPS, the Fmoc group is removed at each cycle, while the side-chain protecting groups and the linker to the solid support remain intact until the final acid cleavage step.

The standard method for Fmoc deprotection is treatment with a secondary amine, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). thieme-connect.de It is essential to ensure that the difluorinated indole (B1671886) ring of 5,6-difluoro-DL-tryptophan is stable under these basic conditions. While the carbon-fluorine bond is generally stable, the compatibility should be experimentally verified.

In cases where the peptide sequence contains functionalities sensitive to piperidine, alternative deprotection strategies can be employed. nih.gov For instance, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which is compatible with other acid-labile groups like Boc. nih.gov Another mild method involves the use of sodium azide (B81097) for Fmoc removal. researchgate.net

The table below outlines common and alternative Fmoc deprotection reagents and their compatibility considerations.

| Deprotection Reagent | Conditions | Compatibility Notes |

| 20% Piperidine in DMF | Standard, repeated cycles | Generally compatible, but potential for side reactions with sensitive sequences. thieme-connect.de |

| Hydrogenolysis (e.g., H₂, Pd/C) | Mildly acidic | Orthogonal to many acid-labile groups; useful for sensitive peptides. nih.gov |

| Sodium Azide | Neutral conditions | A mild alternative to basic deprotection. researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, non-nucleophilic base | Faster than piperidine, but can catalyze side reactions like aspartimide formation. |

Resin Selection: The choice of solid support (resin) is critical for the success of SPPS. chempep.com For hydrophobic peptides, which can be the case for sequences containing the bulky 5,6-difluoro-DL-tryptophan, the choice of resin can impact peptide aggregation and solvation of the growing chain. Polystyrene-based resins like Wang or Rink Amide are common choices. chempep.comfluorochem.co.uk However, for long or aggregation-prone sequences, PEG-grafted resins (e.g., TentaGel) or polyamide resins may be preferred due to their improved swelling properties in polar solvents and their ability to minimize inter-chain interactions. chempep.comnih.gov Using a resin with a lower substitution level can also help to reduce aggregation. chempep.com

Post-Synthetic Purification: After cleavage from the resin and removal of side-chain protecting groups, the crude peptide product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the 5,6-difluoro-DL-tryptophan residue will influence the retention time of the peptide. The introduction of trifluoromethylthiolated tryptophan and tyrosine has been shown to significantly increase the hydrophobicity of peptides, a similar effect can be anticipated for difluorinated tryptophan. nih.gov For tryptophan-containing peptides, specific purification methods like immobilized metal ion affinity chromatography (IMAC) can be employed, which selectively binds the free N-terminal α-amino group of the target peptide. nih.gov

Cell-Free Protein Synthesis and Genetic Code Expansion Strategies for Unnatural Amino Acid Integration

Cell-free protein synthesis (CFPS) systems provide a powerful platform for the production of proteins, offering an open environment that can be manipulated to incorporate unnatural amino acids (uAAs). nih.govidtdna.commdpi.com Genetic code expansion allows for the site-specific incorporation of uAAs in response to a reassigned codon, typically a stop codon like UAG (amber). nih.govaddgene.orgnih.gov

This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the synthesis system. nih.govnih.gov The engineered aaRS specifically recognizes the uAA (in this case, 5,6-difluorotryptophan) and charges it onto its cognate tRNA, which has an anticodon that recognizes the reassigned codon in the mRNA template.

The biosynthetic incorporation of fluorinated tryptophan analogs, including 4,6-difluorotryptophan, into proteins has been successfully demonstrated in E. coli expression systems, indicating that the native protein synthesis machinery can utilize this difluorinated amino acid. ehu.es This suggests a high probability of success for its incorporation in E. coli-based CFPS systems. The process typically involves supplying the CFPS reaction mixture with the desired uAA. researchgate.net For efficient and specific incorporation, an engineered tryptophan-tRNA synthetase with altered substrate specificity may be required to preferentially charge tRNA with 5,6-difluorotryptophan over natural tryptophan. melnikovlab.comfrontiersin.org

The key components for this strategy are summarized below:

| Component | Function |

| 5,6-Difluoro-DL-tryptophan | The unnatural amino acid to be incorporated. |

| Engineered aaRS | An aminoacyl-tRNA synthetase evolved to specifically recognize and activate 5,6-difluorotryptophan. nih.govmelnikovlab.com |

| Orthogonal tRNA | A tRNA, often a suppressor tRNA that recognizes a stop codon, that is specifically charged by the engineered aaRS. researchgate.net |

| mRNA with reassigned codon | The template for protein synthesis, containing a codon (e.g., UAG) at the desired site of uAA incorporation. |

| Cell-Free Extract | Provides the necessary translational machinery (ribosomes, elongation factors, etc.). nih.gov |

Chemoenzymatic Ligation and Semi-Synthesis Approaches for Modified Protein Assembly

Chemoenzymatic ligation and semi-synthesis are powerful techniques that combine the flexibility of chemical peptide synthesis with the efficiency and specificity of enzymatic reactions to assemble larger, modified proteins. nih.gov These methods allow for the incorporation of unnatural amino acids, like 5,6-difluorotryptophan, into specific sites within a protein.

One common strategy is to synthesize a peptide fragment containing this compound using SPPS. After purification, this fragment can be ligated to other recombinantly expressed or synthetically produced peptide fragments.

Enzymatic Ligation: Enzymes known as peptide ligases can catalyze the formation of a peptide bond between two peptide fragments. frontiersin.org These enzymes often exhibit high chemo- and regioselectivity, allowing for ligation under mild, aqueous conditions. frontiersin.org

Sortases: These bacterial transpeptidases recognize a specific sorting signal (e.g., LPXTG) on one peptide and catalyze its ligation to another peptide bearing an N-terminal glycine (B1666218) or alanine. By engineering the recognition sequence into a protein and synthesizing a peptide with 5,6-difluorotryptophan and an N-terminal glycine, site-specific ligation can be achieved.

Peptiligase: This engineered version of subtilisin is a highly efficient ligase that joins a peptide ester (acyl donor) to a peptide amine (acyl acceptor). youtube.com It has a broad substrate tolerance, making it suitable for ligating fragments containing unnatural amino acids. youtube.comrsc.orgresearchgate.net

Native Chemical Ligation (NCL): This is a purely chemical method that has become a cornerstone of protein semi-synthesis. nih.gov It involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. This reaction forms a native peptide bond at the ligation site. A peptide containing 5,6-difluorotryptophan can be synthesized with a C-terminal thioester and then ligated to a protein or peptide fragment that has an N-terminal cysteine.

The general workflow for these approaches is outlined below:

| Ligation Method | Key Features |

| Sortase-Mediated Ligation | Highly specific recognition sequence; requires N-terminal glycine/alanine on one fragment. frontiersin.org |

| Peptiligase | Broad substrate scope, high efficiency, uses peptide esters as acyl donors. youtube.comfrontiersin.org |

| Native Chemical Ligation (NCL) | Forms a native peptide bond; requires a C-terminal thioester and an N-terminal cysteine. nih.gov |

Applications in Biophysical and Structural Biology Through Spectroscopic Probes

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Biomolecular Studies

¹⁹F NMR spectroscopy is a particularly powerful technique for studying fluorinated biomolecules due to the favorable properties of the ¹⁹F nucleus. acs.orgucla.edu It boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. acs.orgucla.edu Furthermore, the large chemical shift range of ¹⁹F makes it exceptionally sensitive to subtle changes in its local chemical environment. ucla.eduanu.edu.au This sensitivity allows for the detailed analysis of protein structure, dynamics, and interactions. acs.orgucla.edu

The chemical shift of a ¹⁹F nucleus is highly dependent on its surrounding electronic environment. acs.orgnih.govnih.gov When a fluorinated tryptophan, such as 5,6-difluorotryptophan, is incorporated into a peptide or protein, its ¹⁹F NMR signal provides a direct readout of its local environment. acs.orgnih.govnih.gov Changes in protein conformation, whether subtle or large-scale, alter the electronic environment around the fluorine atoms, leading to measurable changes in the ¹⁹F chemical shift. nih.gov This principle allows researchers to monitor conformational transitions and dynamic processes in real-time. acs.orgnih.gov The analysis of ¹⁹F NMR relaxation parameters can further provide information about the mobility and dynamics of the labeled residue. nih.gov

The exquisite sensitivity of the ¹⁹F chemical shift to the local microenvironment makes it an ideal probe for studying ligand binding and the resulting conformational changes. acs.orgnih.govnih.gov The binding of a ligand to a protein can induce both local and long-range structural alterations, which are reflected in the ¹⁹F NMR spectrum of a strategically placed fluorinated tryptophan. nih.gov For example, studies have shown significant chemical shift changes in 5-fluorotryptophan-labeled proteins upon the binding of substrates, indicating a conformational change that propagates through the protein structure. nih.gov The magnitude and direction of these chemical shift changes can provide detailed information about the nature and extent of the conformational rearrangement. nih.gov

Table 1: Examples of ¹⁹F NMR in Probing Biomolecular Changes

| Protein Studied | Fluorinated Amino Acid | Observation | Implication | Reference |

| Galactose-binding protein | 5-F-Trp | Significant chemical shift changes upon D-galactose or D-glucose binding. | Ligand binding induces a long-range conformational change. | nih.gov |

| Dihydrofolate reductase | 6-F-Trp | Chemical shift changes upon methotrexate (B535133) binding. | Ligand binding triggers a long-range conformational change and increases structural homogeneity. | nih.gov |

| Human tissue factor | 5-F-Trp | Paramagnetic broadening and solvent-induced isotope shifts. | Revealed differences in solvent exposure between tryptophan residues. | nih.gov |

Site-specific incorporation of fluorinated tryptophan residues has proven invaluable for studying protein folding, stability, and dynamics. acs.orgnih.govspringernature.com By placing the ¹⁹F probe at different locations within a protein, researchers can map folding pathways and identify regions of the protein that undergo structural changes during the folding process. acs.org The stability of a protein can also be assessed by monitoring the ¹⁹F NMR spectrum as a function of temperature or denaturant concentration. springernature.com Furthermore, ¹⁹F NMR can be used to investigate the dynamics of folded proteins, providing insights into the flexibility and motions that are essential for their biological function. nih.gov Studies have shown that the incorporation of fluorinated amino acids can sometimes enhance protein stability. springernature.com

Complementary Spectroscopic Techniques Utilizing Fluorinated Tryptophan Analogs (e.g., Fluorescence Spectroscopy)

While ¹⁹F NMR is a powerful tool, fluorescence spectroscopy offers a complementary approach for studying proteins containing fluorinated tryptophan analogs. acs.orgnih.gov The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, and this property is retained and often modified in its fluorinated derivatives. nih.govresearchgate.net The introduction of fluorine atoms can alter the photophysical properties of the tryptophan indole (B1671886) ring, leading to changes in fluorescence quantum yield, lifetime, and emission wavelength. nih.gov These altered spectroscopic properties can be exploited to selectively monitor the environment of the fluorinated tryptophan, even in the presence of other native tryptophan residues. nih.gov This allows for site-specific information to be obtained about protein structure and conformational changes. nih.gov

Elucidation of Molecular Interactions and Binding Events in Biological Systems

The incorporation of Fmoc-5,6-Difluoro-DL-tryptophan into peptides and proteins provides a sensitive handle for elucidating a wide range of molecular interactions. acs.orgnih.govnih.govichorlifesciences.com ¹⁹F NMR is particularly well-suited for studying protein-ligand interactions, as the binding of a small molecule can cause significant perturbations in the ¹⁹F NMR spectrum of a nearby fluorinated tryptophan. nih.govichorlifesciences.com This allows for the determination of binding affinities and the characterization of the binding site. nih.gov Similarly, protein-protein interactions can be investigated by labeling one of the interacting partners with a fluorinated tryptophan and monitoring the changes in its ¹⁹F NMR spectrum upon complex formation. nih.gov These approaches have been successfully applied to study a variety of biological systems, providing detailed insights into the molecular basis of biological recognition and function. nih.govacs.org

Mechanistic Insights and Functional Investigations in Biochemical Systems

Impact of Indole (B1671886) Difluorination on Tryptophan Reactivity and Pathways Involving Tryptophan-Modifying Enzymes

The difluorination of the indole ring at the 5- and 6-positions profoundly alters the electron density of the aromatic system. This modification has significant consequences for the chemical reactivity of the tryptophan molecule and its processing by various enzymes. The two fluorine atoms are potent electron-withdrawing groups, which can decrease the nucleophilicity of the indole ring and slow the rate of reactions that involve the formation of electron-deficient or cationic intermediates. researchgate.net

Tryptophan is a precursor for the synthesis of crucial compounds like serotonin (B10506) and N-formylkynurenine through specific enzymatic pathways. nih.gov The primary enzymes responsible for tryptophan catabolism are tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which catalyze the conversion of L-tryptophan to N-formylkynurenine. nih.gov The altered electronics of 5,6-difluorotryptophan can affect its recognition and turnover by these enzymes. For instance, studies on different tryptophan derivatives have shown that IDO1 and IDO2 enzymes exhibit different substrate specificities; human IDO2 can metabolize certain tryptophan analogs that human IDO1 cannot. nih.gov The presence of two fluorine atoms could therefore lead to differential processing by these enzyme isoforms, allowing researchers to dissect the contributions of each enzyme to tryptophan metabolism.

Another key enzyme, tryptophanase, catalyzes the degradation of tryptophan into indole, pyruvate, and ammonia. nih.gov The catalytic mechanism of tryptophanase involves a series of steps that are sensitive to the electronic properties of the substrate. The introduction of electron-withdrawing fluorine atoms is expected to influence the kinetic parameters (K_m and k_cat) of the enzyme for its substrate, providing a method to probe the transition states of the reaction. researchgate.netnih.gov

The oxidation of tryptophan residues is a common post-translational modification, often mediated by reactive oxygen species, leading to products like kynurenine. nih.gov The difluorination at the 5 and 6 positions can alter the redox potential of the indole ring, potentially changing its susceptibility to and the products of oxidative processes.

Modulation of Protein-Ligand and Protein-Protein Recognition by Fluorinated Tryptophan Residues

Incorporating 5,6-difluorotryptophan into peptides and proteins provides a subtle yet powerful method to modulate molecular recognition events. ehu.es Fluorine is a small atom, so it generally does not cause significant steric disruption. However, its high electronegativity can alter local electrostatic environments, hydrogen bonding capabilities, and hydrophobic interactions, which are critical for the specificity and affinity of protein-ligand and protein-protein interactions. acs.orgnih.gov

The modulation of binding can occur through several mechanisms:

Altered Hydrogen Bonding: While organic fluorine is a poor hydrogen bond acceptor, its presence can influence the hydrogen bond networks within a protein or at the protein-ligand interface, including interactions with structured water molecules. acs.orgnih.gov

Modified Hydrophobicity: Fluorination increases the hydrophobicity of the indole side chain, which can enhance interactions with hydrophobic pockets in target proteins or lipid membranes.

Dipole and Quadrupole Moment Changes: The C-F bond possesses a strong dipole moment. The introduction of two such bonds in 5,6-difluorotryptophan significantly alters the electrostatic multipole moments of the indole ring, which can change its interactions with other aromatic residues (π-π stacking) and polar groups.

Site-specific incorporation of fluorinated tryptophan has been shown to affect protein stability and aggregation. For example, studies on the protein transthyretin revealed that incorporating 6-fluorotryptophan increased its aggregation rate, while 5-fluorotryptophan (B555192) did not, highlighting the sensitivity of protein structure to the precise location of fluorination. nih.gov These findings suggest that 5,6-difluorotryptophan could be used to fine-tune the stability and interaction profiles of proteins, which is essential for achieving high affinity and specificity in binding. nih.govnih.gov

Table 1: Impact of Fluorination on Tryptophan Properties and Interactions

| Property | Effect of Fluorination | Biochemical Implication | Reference |

|---|---|---|---|

| Electron Density | Decreased due to electron-withdrawing nature of fluorine. | Alters reaction rates for enzymatic and chemical modifications. | researchgate.net |

| Hydrophobicity | Increased hydrophobicity of the indole ring. | Can enhance binding in hydrophobic pockets and membrane interactions. | nih.gov |

| Hydrogen Bonding | Modulates local H-bond networks, including with water. | Affects protein folding, stability, and ligand binding affinity. | acs.orgnih.gov |

| Stability | Site-specific changes to protein stability and aggregation. | Can be used to control protein self-assembly and prevent misfolding. | nih.gov |

| Spectroscopy | Provides a sensitive ¹⁹F NMR probe. | Allows for detailed studies of protein structure and dynamics. | ehu.esresearchgate.net |

Enzymatic Reaction Mechanisms Probed by Fluorinated Substrates and Analogs

Fluorinated substrate analogs are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions. researchgate.netnih.gov The use of 5,6-difluorotryptophan can provide critical insights into enzymatic transition states and intermediates. Because the C-F bond is strong and fluorine is highly electronegative, replacing a C-H with a C-F bond can significantly slow down reactions that proceed through a cationic or radical intermediate at that position. researchgate.net

By studying the kinetics of an enzyme with 5,6-difluorotryptophan compared to natural tryptophan, researchers can infer the nature of the chemical steps in the catalytic cycle. For example, if an enzymatic reaction involving the indole ring is significantly slower with the fluorinated analog, it provides strong evidence for a mechanism involving the buildup of positive charge on the ring in the transition state. This strategy has been effectively used to study enzymes that generate cationic intermediates. researchgate.net

Furthermore, the incorporation of fluorinated tryptophans can be achieved using engineered enzymes. For instance, an evolved tryptophan B synthase has been utilized to synthesize various fluorinated L-tryptophan derivatives, demonstrating the utility of these analogs in probing enzyme active sites and engineering novel biocatalysts. rsc.org

Design and Application of Activity-Based Probes and Functional Scaffolds Incorporating Fluorinated Tryptophan

The unique properties of fluorinated tryptophans make them ideal components for the design of sophisticated molecular probes and functional materials. The Fmoc protecting group on Fmoc-5,6-Difluoro-DL-tryptophan makes it particularly suitable for solid-phase peptide synthesis, allowing for its precise placement within a peptide sequence. chemimpex.com

Activity-Based Probes:

¹⁹F NMR Probes: Tryptophan is often found at protein-protein or protein-ligand interfaces. Incorporating 5,6-difluorotryptophan provides two sensitive ¹⁹F NMR reporters. Since ¹⁹F is virtually absent in biological systems, the resulting NMR spectra are background-free. The chemical shifts of the fluorine atoms are highly sensitive to their local environment, providing detailed information on protein conformation, dynamics, and ligand binding events. ehu.esresearchgate.net

PET Imaging Probes: Radio-labeled fluorotryptophans (using ¹⁸F) have been developed as positron emission tomography (PET) tracers to visualize tryptophan metabolism in vivo. For example, 7-[¹⁸F]fluorotryptophan has shown promise for imaging the serotonin pathway. researchgate.net By analogy, ¹⁸F-labeled 5,6-difluorotryptophan could be explored as a potential PET probe for specific metabolic pathways or disease states.

Functional Scaffolds: The ability of fluorination to modulate protein and peptide properties can be harnessed to create functional scaffolds for applications in biomaterials and tissue engineering. nih.govmdpi.com For instance, peptides designed to self-assemble into hydrogels or other materials can be modified with 5,6-difluorotryptophan to control the assembly process, mechanical properties, and stability of the resulting scaffold. The enhanced hydrophobicity and altered electrostatic interactions can be used to fine-tune the material's properties for specific applications, such as controlled drug release or as a matrix for cell culture. mdpi.com The incorporation of this non-canonical amino acid can bestow novel functionalities onto peptide-based materials, turning them into active components rather than passive supports.

Computational Chemistry and Molecular Modeling for Fluorinated Tryptophan Analogs

Quantum Mechanical Studies of Electronic Effects of Fluorination on the Tryptophan Indole (B1671886) Moiety

Quantum mechanical (QM) calculations are crucial for elucidating the electronic perturbations induced by fluorine substitution on the tryptophan indole ring. Fluorine, being the most electronegative element, exerts a strong inductive effect, significantly altering the electron distribution of the aromatic system. nih.gov This modification of the electronic landscape has profound implications for the molecule's photophysical properties and its interactions with its environment.

Theoretical studies, often employing density functional theory (DFT), have investigated the photophysical and photochemical properties of indole and its derivatives. chemrxiv.org These calculations reveal that substitutions on the indole ring can cause a bathochromic (red) shift in the HOMO-LUMO gap and vertical excitation energy. chemrxiv.org The introduction of fluorine atoms perturbs the interaction between the tryptophan backbone (containing COO- and NH3+) and the indole chromophore. researchgate.net This can lead to conformational changes and affect the molecule's fluorescence intensity. researchgate.netbohrium.com For example, studies on 7-fluorotryptophan have shown a significant decrease in fluorescence intensity compared to natural tryptophan, which is attributed to an altered interaction between the backbone and the indole ring. researchgate.netbohrium.com

The electronic effects of fluorination are highly position-dependent. QM studies can predict how the location of fluorine atoms on the six-membered ring of the indole moiety influences the electronic and geometric properties through resonance and inductive effects. chemrxiv.org These computational approaches allow for the analysis of ground and excited state properties, providing a detailed picture of how fluorination tunes the electronic transition energies of the indole chromophore. nih.gov

Table 1: Calculated Electronic Properties of Indole Derivatives

| Compound | S1 Excited State Wavelength (nm) | S2 Excited State Wavelength (nm) | S1-S2 Energy Difference (eV) |

|---|---|---|---|

| Indole (Calculated) | ~298 | ~280 | 0.14 |

| Indole (Experimental) | 278 | 262 | 0.17 |

This table presents a comparison of calculated and experimental excited state properties for the parent indole molecule, illustrating the accuracy of DFT methods in predicting electronic behavior. Data sourced from computational studies. chemrxiv.org

Molecular Dynamics Simulations of Peptides and Proteins Containing 5,6-Difluoro-DL-tryptophan

Molecular dynamics (MD) simulations offer a powerful method for examining the conformational dynamics of peptides and proteins containing fluorinated amino acids like 5,6-Difluoro-DL-tryptophan. researchtrends.netresearchgate.net These simulations can reveal how the incorporation of such analogs affects protein structure, stability, and function at an atomic level. nih.govnih.gov

A critical prerequisite for accurate MD simulations is the availability of robust force fields that can correctly model the behavior of fluorinated residues. biorxiv.org Significant effort has been dedicated to developing and validating force field parameters for fluorinated aromatic amino acids, including various fluoro-tryptophans, for use with common force fields like AMBER. acs.orgnih.gov These parameters are often derived using quantum mechanical calculations to determine atomic charges and bonded terms, ensuring they accurately reproduce the electronic properties and conformational preferences of the fluorinated molecules. acs.orgacs.org

Table 2: Key Parameters for MD Simulations of Fluorinated Peptides

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Set of equations and parameters to describe the potential energy of the system. | AMBER ff15ipq, CHARMM |

| Water Model | Model used to represent solvent molecules. | TIP3P, SPC/Eb |

| System Size | Total number of atoms in the simulation box. | ~20,000 - 30,000 atoms |

| Simulation Time | Duration of the simulation to sample conformational space. | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | Statistical ensemble used to define the thermodynamic state. | NPT (isothermal-isobaric) |

This table outlines typical parameters and models used in setting up molecular dynamics simulations for peptides in an explicit solvent environment. mdpi.comnih.gov

Predictive Modeling of Spectroscopic Parameters (e.g., 19F Chemical Shifts) for Structural Interpretation

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and a chemical shift range that is exquisitely sensitive to the local electronic environment. nih.govehu.es Predictive modeling of ¹⁹F NMR chemical shifts has become a valuable tool for interpreting experimental data and deducing the structure and binding modes of fluorinated molecules in biological systems. uni-muenchen.de

Computational methods, particularly those combining quantum mechanics and molecular mechanics (QM/MM), are employed to predict ¹⁹F chemical shifts with increasing accuracy. uni-muenchen.de DFT-based procedures are widely used, and research has focused on identifying the best combination of functional and basis set to achieve a balance between accuracy and computational cost. rsc.org For instance, studies have developed scaling factors for use with relatively low levels of theory to predict ¹⁹F shifts for fluorinated aromatic compounds, allowing for confident assignment of specific fluorine signals in multifluorinated systems. acs.org

The chemical shift tensor parameters are sensitive to the position of the fluorine atom in the aromatic ring. nih.gov Accurate calculation of these parameters requires sophisticated theoretical models that account for local crystal symmetry or the protein environment. nih.gov These predictive models are powerful because they can link observed chemical shifts to specific protein-ligand conformations, aiding in structure-based drug design. uni-muenchen.de The agreement between predicted and experimentally measured shifts validates the computational models and provides confidence in their use for structural analysis. uni-muenchen.de

Table 3: Comparison of Experimental and Calculated ¹⁹F Relaxation Rates for Free Fluorotryptophan Analogs

| Compound | R1 (s-1) Experimental | R1 (s-1) Calculated | R2 (s-1) Experimental | R2 (s-1) Calculated |

|---|---|---|---|---|

| 4F-L-Trp | 0.65 ± 0.01 | 0.70 | 1.10 ± 0.05 | 1.25 |

| 5F-L-Trp | 0.81 ± 0.02 | 0.86 | 1.35 ± 0.05 | 1.45 |

| 6F-L-Trp | 0.80 ± 0.02 | 0.85 | 1.30 ± 0.05 | 1.42 |

| 7F-L-Trp | 0.64 ± 0.01 | 0.68 | 1.05 ± 0.05 | 1.20 |

This table shows the satisfactory agreement between experimentally measured and calculated ¹⁹F longitudinal (R₁) and transverse (R₂) relaxation rates for various monofluorinated tryptophan isomers, demonstrating the accuracy of the underlying theoretical models. Data from ¹⁹F NMR relaxation studies. nih.gov

Rational Design Principles for Optimizing Fluorinated Biomolecules

The insights gained from computational studies form the basis for the rational design of fluorinated biomolecules with optimized properties. nih.gov Fluorination is a powerful strategy in medicinal chemistry and peptide engineering, offering unique opportunities to tune biophysical properties and intermolecular interactions. rsc.orgrsc.orgnih.gov

A key principle in designing fluorinated peptides is understanding the interplay between polarity and hydrophobicity, which are both influenced by the degree and position of fluorination. rsc.org This balance significantly affects peptide folding, self-assembly, and stability. rsc.orgrsc.org For instance, a greater degree of fluorination can promote peptide fibrillation and the formation of hydrogels. rsc.org Computational algorithms have been developed to identify "fluorophilic hot-spots" in proteins, facilitating the structure-based design of favorable C-F···C=O interactions that can significantly enhance ligand binding affinity. acs.org

Rational design also involves considering the electronic effects of fluorine. The electron-withdrawing nature of fluorine can be harnessed to modulate the electrostatic potential of an amino acid side chain, thereby tuning its involvement in crucial interactions like π-π stacking or cation-π interactions. nih.gov By systematically replacing hydrogen with fluorine, it is possible to finely tune binding affinities. For example, progressive fluorination of tryptophan residues has been used as a direct experimental and computational approach to evaluate the electrostatic component of π interactions in protein-ligand binding. nih.gov Ultimately, these design principles, supported by predictive modeling, enable the targeted installation of fluorine to achieve desired enhancements in metabolic stability, binding affinity, and conformational control. nih.govnih.gov

Emerging Research Directions and Future Prospects

Development of Advanced Synthetic Methodologies for Novel 5,6-Difluoro-DL-tryptophan Derivatives

The accessibility of diverse 5,6-Difluoro-DL-tryptophan derivatives is crucial for expanding their applications. Current research focuses on developing more efficient and versatile synthetic routes to these compounds and their analogs.

One promising approach is the use of chemoenzymatic strategies. rsc.org For instance, engineered tryptophan synthase (TrpS) has been successfully employed for the synthesis of various halogenated tryptophans. The β-subunit of TrpS catalyzes the reaction between a substituted indole (B1671886) and L-serine to produce the corresponding L-tryptophan derivative. researchgate.net This enzymatic approach offers high stereoselectivity and can be performed under mild conditions. Researchers have successfully synthesized L-5,6-dihalotryptophans using tryptophan synthase, demonstrating the potential for producing 5,6-difluorotryptophan in a highly controlled manner. researchgate.net A one-pot chemoenzymatic strategy has also been reported for the gram-scale synthesis of fluorinated 5-hydroxytryptophans, which could potentially be adapted for 5,6-difluorotryptophan. rsc.org

In addition to enzymatic methods, chemical synthesis routes are being refined. A scalable synthesis of 4,6-difluorotryptophan has been reported, which involves a deaminative coupling of a difluorogramine with an advantageous glycine (B1666218) synthetic equivalent. ehu.es Such methodologies could be adapted for the synthesis of the 5,6-difluoro isomer. The development of novel catalysts and reaction conditions continues to be a key area of research to improve yields and reduce the number of synthetic steps.

| Synthetic Approach | Description | Potential Advantages | Key References |

| Chemoenzymatic Synthesis | Utilizes engineered enzymes like tryptophan synthase to catalyze the formation of the tryptophan indole ring with high stereospecificity. | High stereoselectivity, mild reaction conditions, environmentally friendly. | rsc.orgresearchgate.net |

| Chemical Synthesis | Involves multi-step organic reactions, such as the coupling of a difluorinated indole precursor with a suitable amino acid backbone synthon. | Scalability, potential for a wide range of derivatives through precursor modification. | ehu.es |

Integration with Hybrid Structural Biology Approaches (e.g., Synergistic Use of NMR with Cryo-Electron Microscopy)

The fluorine atoms in 5,6-Difluoro-DL-tryptophan serve as excellent probes for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is particularly powerful for studying protein structure and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples. ehu.esnih.gov The chemical shift of the fluorine atoms is highly sensitive to the local environment, providing detailed information about protein conformation, folding, and ligand binding. nih.govnih.gov

The integration of NMR data with other structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), is an emerging and powerful approach. Cryo-EM can provide high-resolution structures of large protein complexes, while NMR can offer dynamic information and details about specific sites within the protein. nih.govnih.govthermofisher.com By incorporating Fmoc-5,6-Difluoro-DL-tryptophan into a protein of interest, researchers can obtain specific distance restraints and dynamic information from ¹⁹F NMR that can be used to refine and validate cryo-EM structures. This hybrid approach is expected to provide unprecedented insights into the function of complex biological machineries.

| Technique | Information Provided by 5,6-Difluoro-DL-tryptophan | Synergy | Key References |

| ¹⁹F NMR Spectroscopy | Site-specific conformational changes, protein dynamics, ligand binding events, and protein-protein interactions. | Provides dynamic and localized information to complement the static, global picture from cryo-EM. | ehu.esnih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of large protein complexes. | The overall structural framework from cryo-EM can be enhanced with detailed, dynamic information from ¹⁹F NMR. | nih.govnih.govthermofisher.com |

Expanded Applications in Bio-orthogonal Chemistry and Live-Cell Imaging Techniques

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.netnih.gov The unique electronic properties of the difluorinated indole ring of 5,6-Difluoro-DL-tryptophan could be exploited for the development of novel bio-orthogonal reactions. For example, the altered reactivity of the indole ring could enable selective chemical modifications that are not possible with natural tryptophan.

Furthermore, the incorporation of fluorinated tryptophans can be used for live-cell imaging. thermofisher.comnih.govyoutube.comyoutube.com While the intrinsic fluorescence of tryptophan is often quenched in aqueous environments, the introduction of fluorine atoms can modulate its photophysical properties. 5-fluorotryptophan (B555192) has been successfully used as a dual NMR and fluorescent probe. nih.govnih.gov The development of derivatives of 5,6-Difluoro-DL-tryptophan with enhanced fluorescence quantum yields could lead to new probes for real-time visualization of protein localization and dynamics within living cells. These probes would offer the advantage of being genetically encodable, allowing for precise labeling of proteins of interest.

| Application Area | Potential Role of 5,6-Difluoro-DL-tryptophan Derivatives | Key Advantages | Key References |

| Bio-orthogonal Chemistry | The difluorinated indole could serve as a unique chemical handle for selective ligation reactions. | High specificity and minimal interference with biological processes. | wikipedia.orgresearchgate.netnih.gov |

| Live-Cell Imaging | Development of genetically encodable fluorescent probes with unique spectral properties for monitoring protein dynamics and localization. | Site-specific labeling, minimal perturbation to the protein structure. | thermofisher.comnih.govyoutube.comyoutube.com |

Advancements in Automated Synthesis and High-Throughput Screening of Fluorinated Peptides for Research Purposes

The solid-phase peptide synthesis (SPPS) of peptides containing this compound is amenable to automation. rsc.orgfrontiersin.orgnih.govspringernature.com Modern automated peptide synthesizers can rapidly produce libraries of peptides with high purity. frontiersin.orgnih.govspringernature.com The use of Fmoc chemistry is particularly advantageous as the deprotection steps are performed under mild basic conditions, which is compatible with the fluorinated indole ring. rsc.org

The ability to rapidly synthesize large numbers of peptides containing 5,6-Difluoro-DL-tryptophan opens up new possibilities for high-throughput screening (HTS). nih.govnih.gov For example, HTS can be used to identify peptides with enhanced binding affinity for a specific target, improved metabolic stability, or novel biological activities. The fluorinated tryptophan can also serve as a convenient reporter group in screening assays, for instance, through ¹⁹F NMR-based screening methods.

| Technology | Application to 5,6-Difluoro-DL-tryptophan Peptides | Impact on Research | Key References |

| Automated Peptide Synthesis | Rapid and efficient synthesis of peptide libraries incorporating this compound. | Accelerates the discovery and optimization of novel bioactive peptides. | frontiersin.orgnih.govspringernature.com |

| High-Throughput Screening (HTS) | Screening of large libraries of fluorinated peptides for desired properties such as binding affinity and enzymatic inhibition. | Enables the rapid identification of lead compounds for drug discovery and chemical biology research. | nih.govnih.gov |

Q & A

Q. How should Fmoc-5,6-Difluoro-DL-tryptophan be handled to ensure stability during peptide synthesis?

- Methodological Answer : To maintain stability:

- Prepare stock solutions in DMSO or DMF, ensuring solubility by heating to 37°C with sonication (avoid freeze-thaw cycles) .

- Store aliquots at -80°C (stable for 6 months) or -20°C (stable for 1 month). Use single-use aliquots to prevent degradation .

- Critical Note : Ensure solvents are degassed to minimize oxidation of the fluorinated side chains.

| Storage Condition | Recommended Duration | Solvent Compatibility |

|---|---|---|

| -80°C | 6 months | DMSO, DMF |

| -20°C | 1 month | DMSO, DMF |

Q. What purification methods are recommended for this compound in solid-phase peptide synthesis?

- Methodological Answer :

- Use reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to separate impurities .

- Verify purity (>98%) and enantiomeric excess (≤0.5% D-enantiomer) via chiral HPLC or polarimetry .

- Key Consideration : Fluorine atoms may alter retention times; optimize gradients using fluorinated reference standards .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm fluorination positions and Fmoc protection .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (±1 ppm accuracy) .

- HPLC : Monitor retention time consistency against a certified reference standard .

Q. What are the solubility characteristics of this compound in common organic solvents?

- Methodological Answer :

- Optimal Solvents : DMSO (≥10 mM), DMF (≥20 mM), and dichloromethane (DCM) for solid-phase synthesis .

- Avoid : Aqueous buffers (pH >7), which may hydrolyze the Fmoc group .

- Protocol : For low solubility, sonicate at 37°C for 10–15 minutes .

Advanced Research Questions

Q. How do 5- and 6-fluoro substitutions influence fluorescence properties and quantum yield in protein folding studies?

- Methodological Answer :

- Fluorescence Quenching : Dual fluorination at positions 5 and 6 reduces quantum yield compared to non-fluorinated tryptophan due to heavy atom effects. Use steady-state/time-resolved fluorescence spectroscopy to quantify changes .

- Comparative Data :

| Tryptophan Variant | Quantum Yield (Relative to Trp) |

|---|---|

| 5F-Trp | 0.6–0.8 |

| 6F-Trp | 0.5–0.7 |

| 5,6-diF-Trp | 0.3–0.5 |

Q. How can pH variations during synthesis impact Fmoc group stability in this compound?

- Methodological Answer :

- Acidic Conditions (pH <3) : Stabilize the Fmoc group but risk protonating the indole nitrogen, altering reactivity .

- Alkaline Conditions (pH >9) : Accelerate Fmoc deprotection (via piperidine) but may hydrolyze the fluorinated side chain. Monitor with real-time UV-Vis at 301 nm (Fmoc absorption) .

Q. What challenges arise in synthesizing this compound, and how are side reactions minimized?

- Methodological Answer :

- Challenge : Electrophilic fluorination may lead to over-fluorination or ring-opening byproducts.

- Mitigation :

Use low-temperature (-78°C) electrophilic fluorination with Selectfluor® to control regioselectivity .

Protect the indole nitrogen with a Boc group during fluorination to prevent side reactions .

Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How do dual fluorine atoms at positions 5 and 6 affect peptide-protein interactions compared to mono-fluorinated analogs?

- Methodological Answer :

- Steric and Electronic Effects : Dual fluorination increases hydrophobicity and steric bulk, potentially disrupting π-stacking in protein binding pockets. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes .

- Case Study : In a model system, 5,6-diF-Trp-containing peptides showed 2–3× lower binding affinity to serum albumin than 5F-Trp analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.